![molecular formula C11H13NO B2833384 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one CAS No. 1518211-59-0](/img/structure/B2833384.png)
2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one
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Overview
Description
“2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one” is a chemical compound with the CAS Number: 1518211-59-0 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 2,2-dimethyl-3-(pyridin-3-yl)cyclobutan-1-one .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one” is 1S/C11H13NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound. Its inhibitory effects against specific bacterial strains make it a candidate for novel drug development .
Medicinal Chemistry and Drug Development
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2,2-dimethyl-3-pyridin-3-ylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQKSTYREJQRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one |
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